Lithium sulfate

描述

属性

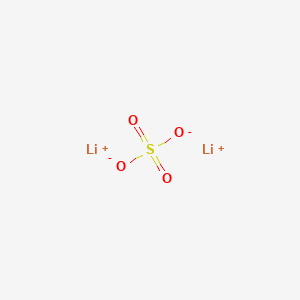

IUPAC Name |

dilithium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHCSSUBVCNVSK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2SO4, Li2O4S | |

| Record name | lithium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049201 | |

| Record name | Lithium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10377-48-7 | |

| Record name | Lithium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919XA137JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

lithium sulfate synthesis from lithium carbonate

An In-depth Technical Guide to the Synthesis of Lithium Sulfate (B86663) from Lithium Carbonate

Introduction

Lithium sulfate (Li₂SO₄) is a significant inorganic compound that serves as a crucial intermediate in the production of high-purity lithium compounds, particularly for the lithium-ion battery industry[1]. It is also utilized in pharmaceuticals and the manufacturing of specialized glass and ceramics[2][3]. The synthesis of this compound is most commonly achieved through the reaction of lithium carbonate (Li₂CO₃) with sulfuric acid (H₂SO₄). This process is favored for its straightforward chemistry and the high purity of the resulting product when controlled properly[2][3].

This guide provides a comprehensive overview of the synthesis of this compound from lithium carbonate, detailing the underlying chemical principles, experimental protocols, purification techniques, and analytical characterization methods. It is intended for researchers, chemists, and professionals in chemical and drug development fields.

Core Chemical Reaction

The synthesis is based on a classic acid-base neutralization reaction. Lithium carbonate, the salt of a weak acid (carbonic acid), reacts with a strong acid, sulfuric acid. The products of this reaction are this compound, water, and carbon dioxide gas.

Balanced Chemical Equation: Li₂CO₃(s) + H₂SO₄(aq) → Li₂SO₄(aq) + H₂O(l) + CO₂(g)

This reaction proceeds readily, with the evolution of carbon dioxide gas driving the reaction to completion. The stoichiometry is a simple 1:1 molar ratio between lithium carbonate and sulfuric acid.

Experimental Protocols

The preparation of high-purity this compound involves several key stages: the main reaction, followed by purification of the crude product, crystallization, and drying. An "indirect method" is often preferred for high-purity applications, which involves pre-washing the industrial-grade lithium carbonate to remove water-soluble impurities before the main reaction.

Materials and Reagents

-

Lithium Carbonate (Li₂CO₃), industrial or reagent grade

-

Sulfuric Acid (H₂SO₄), concentrated (e.g., 98%)

-

Deionized Water

-

Acetone (B3395972) (for washing, optional)

-

White Carbon Black (Silicon Dioxide, for purification)

-

Sodium Hydroxide (NaOH, for purification)

Synthesis and Purification Procedure

The following protocol is a composite method based on laboratory-scale preparations aimed at producing high-purity this compound.

Step 1: Raw Material Pre-treatment (Optional) For producing high-purity this compound from industrial-grade lithium carbonate, it is beneficial to first wash the starting material. This takes advantage of the low solubility of lithium carbonate in water to remove more soluble impurities.

-

Suspend industrial-grade lithium carbonate in deionized water.

-

Stir the slurry vigorously.

-

Filter the lithium carbonate and wash with additional deionized water.

-

Dry the washed lithium carbonate before proceeding.

Step 2: Reaction - Conversion to this compound

-

In a suitable reaction vessel equipped with a stirrer, slowly add a stoichiometric amount of lithium carbonate to a calculated volume of deionized water to form a slurry.

-

While stirring, carefully and slowly add concentrated sulfuric acid (98%) to the lithium carbonate slurry. The addition should be dropwise or in small increments to control the effervescence from CO₂ evolution.

-

After the acid addition is complete, heat the solution and maintain it at a specific temperature (e.g., 30-60°C) with continuous stirring for a set duration (e.g., 30-60 minutes) to ensure the reaction goes to completion.

Step 3: Purification of Crude this compound Solution

-

Decarburization: Add a small excess of concentrated sulfuric acid to the solution to convert any unreacted lithium carbonate into this compound.

-

Filter the solution to remove any insoluble impurities.

-

Defluorination/Impurity Removal: Transfer the filtrate to a new vessel. Add small amounts of white carbon black and sodium hydroxide. Heat the mixture (e.g., 50-60°C) and stir for 30-60 minutes. This step helps precipitate fluoride (B91410) and other metallic impurities.

-

Filter the hot solution to remove the precipitated impurities and the clarifying agents.

Step 4: Crystallization and Drying

-

The purified this compound solution can be concentrated by heating to drive off water, which will induce crystallization.

-

Collect the this compound crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water or acetone to remove any residual soluble impurities.

-

Dry the final product. To obtain anhydrous this compound, dry in an oven at a temperature sufficient to remove all water (e.g., 150°C) until a constant weight is achieved. For this compound monohydrate (Li₂SO₄·H₂O), crystallization from an aqueous solution without high-temperature drying is sufficient.

Data Presentation: Reaction Parameters

The following tables summarize quantitative data derived from various synthesis and purification methodologies.

Table 1: Example Lab-Scale Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 50 g crude Li₂SO₄ crystals* | |

| Dissolution Volume | 300 mL deionized water | |

| H₂SO₄ (98%) Volume | 3.2 - 4.4 g | |

| Reaction Temperature | 30 - 50 °C | |

| Stirring Velocity | 220 rpm | |

| Reaction Time | 30 - 60 min |

Note: This specific patent starts with crude Li₂SO₄ for purification, but the decarburization step with H₂SO₄ is analogous to the final stage of the Li₂CO₃ reaction.

Table 2: Purification Step Parameters

| Parameter | Value | Source |

|---|---|---|

| White Carbon Black | 0.14 - 0.22 g | |

| Sodium Hydroxide | 0.175 - 0.287 g | |

| Purification Temperature | 50 - 60 °C | |

| Stirring Velocity | 250 rpm | |

| Purification Time | 30 - 60 min |

| Achieved Purity | > 99% | |

Visualization of Processes

Diagrams created using Graphviz DOT language illustrate the core chemical pathway and experimental workflows.

Caption: Core chemical reaction pathway.

Caption: General experimental workflow.

Caption: Detailed purification process.

Analytical Characterization

To ensure the final product meets the required specifications, a variety of analytical techniques are employed to assess its purity and identity.

Table 3: Analytical Techniques for this compound Characterization

| Technique | Purpose | Reference |

|---|---|---|

| Titrimetry | To determine the overall assay (% Li₂SO₄) by passing the sample through a cation-exchange column and titrating the resulting acid. | |

| ICP-OES | To detect and quantify trace metallic impurities such as sodium, calcium, magnesium, and iron. | |

| Ion Chromatography (IC) | To quantify anionic impurities like chlorides and other sulfates. | |

| Gravimetric Analysis | To determine the amount of insoluble matter and to measure loss on drying to confirm the hydration state (monohydrate vs. anhydrous). |

| X-Ray Diffraction (XRD) | To confirm the crystalline structure and phase purity of the final solid product. | |

Conclusion

The synthesis of this compound from lithium carbonate via reaction with sulfuric acid is a robust and scalable method. The key to achieving high purity lies not only in the primary reaction but also in the subsequent multi-step purification process designed to remove unreacted starting materials and trace impurities. By carefully controlling reaction conditions and employing targeted purification steps, it is possible to produce this compound that meets the stringent requirements for applications such as battery material precursors. The analytical methods outlined are essential for verifying the quality and purity of the final product.

References

An In-depth Technical Guide to the Preparation of Anhydrous Lithium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the preparation of anhydrous lithium sulfate (B86663) (Li₂SO₄). It details established synthesis routes, purification protocols, and the final dehydration step, presenting quantitative data in structured tables for comparative analysis. Detailed experimental procedures are provided, alongside graphical representations of key workflows and reaction pathways to facilitate understanding and replication.

Core Preparation Methods

Anhydrous lithium sulfate can be prepared through several distinct chemical pathways. The most common and industrially relevant methods involve the neutralization of a lithium base with sulfuric acid and the extraction from lithium-bearing ores.

Synthesis from Lithium Carbonate or Lithium Hydroxide (B78521)

A prevalent laboratory and industrial method for producing this compound is through the acid-base neutralization reaction of lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH) with sulfuric acid (H₂SO₄).[1][2]

The balanced chemical equations for these reactions are:

-

From Lithium Carbonate: Li₂CO₃ + H₂SO₄ → Li₂SO₄ + H₂O + CO₂

-

From Lithium Hydroxide: 2LiOH + H₂SO₄ → Li₂SO₄ + 2H₂O[3]

These reactions are typically carried out in an aqueous solution. The resulting product is this compound monohydrate (Li₂SO₄·H₂O), which then requires a dehydration step to yield the anhydrous form.[4]

Extraction from Spodumene Ore

A significant industrial source of lithium is the silicate (B1173343) mineral spodumene (LiAl(SiO₃)₂). The extraction process involves converting the ore into a more reactive form, followed by leaching with sulfuric acid to produce a this compound solution. This solution then undergoes purification and crystallization.[5]

Purification of this compound

Achieving high purity is critical for many applications of anhydrous this compound, particularly in battery technology and pharmaceuticals. Common impurities include phosphates, chlorides, and other metal ions.[4] A multi-step purification process is often employed to remove these contaminants.

A detailed method for producing high-purity anhydrous this compound involves the following stages:

-

Pretreatment: Washing crude this compound crystals with an organic solvent, such as acetone (B3395972), to remove specific impurities like lithium iodide.[1][6]

-

Decarburization: Treating the dissolved this compound with a controlled amount of concentrated sulfuric acid to convert any residual lithium carbonate into this compound.[4][6]

-

Defluorination: Addition of reagents like white carbon black and sodium hydroxide to precipitate and remove fluoride (B91410) ions.[4][6]

-

Concentration and Crystallization: The purified this compound solution is concentrated, typically under vacuum, to induce crystallization.[6]

-

Drying: The resulting this compound crystals are dried at an elevated temperature to remove any remaining solvent and yield the anhydrous product.[6]

Dehydration of this compound Monohydrate

The final step in producing anhydrous this compound from aqueous synthesis methods is the removal of the water of hydration from this compound monohydrate (Li₂SO₄·H₂O). This is a thermal process where the monohydrate is heated to drive off the water molecule. The dehydration process can be initiated by heating to 75°C under vacuum, with complete dehydration achieved at 110°C.[4] Studies have also investigated the kinetics of this thermal dehydration under various temperatures and water vapor pressures.[7]

Experimental Protocols

Protocol 1: Synthesis and Purification of High-Purity Anhydrous this compound

This protocol is based on a method for preparing high-purity anhydrous this compound from a crude crystalline starting material.[1][6]

1. Pretreatment:

- Wash 50g of crude this compound crystals three times with 150mL of acetone each time.

- Dry the washed crystals in a drying oven at 80°C for 1 hour to completely evaporate the acetone.

2. Decarburization:

- Dissolve the dried crystals in 300mL of deionized water with stirring.

- Add a specific amount of concentrated sulfuric acid (98% mass fraction), for example, between 3.2g and 3.8g, to the solution.

- Maintain the reaction at a controlled temperature (e.g., 30-40°C) with constant stirring (e.g., 220 rpm) for a defined period (e.g., 50-60 minutes).

3. Defluorination:

- Filter the solution from the decarburization step.

- To the filtrate, add specific amounts of white carbon black (e.g., 0.14g - 0.22g) and sodium hydroxide (e.g., 0.175g - 0.287g).

- Conduct the reaction at a controlled temperature (e.g., 50-60°C) with vigorous stirring (e.g., 250 rpm) for a set time (e.g., 40-60 minutes).

4. Concentration and Crystallization:

- Filter the solution again to remove the defluorination agents and any precipitates.

- Concentrate the filtrate in a rotary evaporator under vacuum (e.g., -0.085 MPa) at an elevated temperature (e.g., 65°C) until a significant amount of crystals have formed.

5. Product Drying:

- Collect the crystals by filtration.

- Dry the purified this compound crystals in a drying oven at 180°C for 2 hours to obtain the high-purity anhydrous product.

Data Presentation

The following tables summarize quantitative data from various embodiments of the high-purity preparation method.[1][6]

Table 1: Decarburization Parameters and Conditions

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Crude Li₂SO₄ (g) | 50 | 50 | 50 |

| Acetone Wash (mL x times) | 150 x 3 | 150 x 3 | 100 x 3 |

| Deionized Water (mL) | 300 | 300 | 300 |

| Conc. H₂SO₄ (98%) (g) | 3.3100 | 3.7043 | 3.2610 |

| Reaction Temperature (°C) | 40 | 40 | 30 |

| Stirring Speed (rpm) | 220 | 220 | 220 |

| Reaction Time (min) | 60 | 50 | 60 |

Table 2: Defluorination Parameters and Conditions

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| White Carbon Black (g) | 0.14 | 0.2132 | 0.22 |

| Sodium Hydroxide (g) | 0.175 | 0.2431 | 0.2867 |

| Reaction Temperature (°C) | 60 | 50 | 60 |

| Stirring Speed (rpm) | 250 | 250 | 250 |

| Reaction Time (min) | 60 | 60 | 40 |

Table 3: Final Product Purity

| Embodiment | Final Purity of Anhydrous Li₂SO₄ |

| Embodiment 1 | 99.1% |

| Embodiment 2 | 98.4% |

| Embodiment 3 | 97.9% |

Mandatory Visualizations

Reaction Pathways

Caption: Reaction pathways for this compound synthesis.

Experimental Workflow for High-Purity Anhydrous this compound

Caption: Workflow for high-purity anhydrous this compound.

Logical Relationship of Dehydration

Caption: Dehydration of this compound monohydrate.

References

- 1. High-purity anhydrous this compound preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 2. Can this compound be used as lithium carbonate?-Other News and Blog-China Lithium Products Technology Co., Ltd.-CLPC china lithium [lithium-chemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. KR20160002579A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. CN103523806B - High-purity anhydrous this compound preparation method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

lithium sulfate crystal structure and properties

An In-depth Technical Guide to the Crystal Structure and Properties of Lithium Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium sulfate (Li₂SO₄) is an inorganic salt of significant interest across various scientific disciplines, including materials science, chemistry, and pharmacology. Its unique physicochemical properties, such as high ionic conductivity in its high-temperature phase and its therapeutic effects in the treatment of bipolar disorder, make it a subject of ongoing research. This technical guide provides a comprehensive overview of the crystal structure and properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of crystallographic data, physical and chemical properties, and relevant experimental methodologies.

Crystal Structure of this compound

This compound is known to exist in several crystalline forms, primarily as an anhydrous salt with distinct phases at different temperatures, and as a monohydrate at room temperature.[1][2]

Anhydrous this compound (Li₂SO₄)

Anhydrous this compound undergoes a significant phase transition from a monoclinic to a face-centered cubic structure at elevated temperatures.[1][3][4] There is also evidence for other phases, such as an orthorhombic structure, from computational materials databases.[5][6]

2.1.1 α-Lithium Sulfate (Monoclinic)

At ambient temperature and pressure, the stable form of anhydrous this compound is the α-phase (also referred to as Phase II).[1][3] This phase possesses a monoclinic crystal structure.[1][7] The Li⁺ ions are tetrahedrally coordinated by four oxygen atoms, and the sulfate ions (SO₄²⁻) are also tetrahedrally coordinated by lithium and sulfur atoms.[7]

2.1.2 β-Lithium Sulfate (Face-Centered Cubic)

Upon heating, α-lithium sulfate undergoes a reversible solid-state phase transition to the β-phase (Phase I) at approximately 575-578°C (848-851 K).[1][3][4] This high-temperature phase has a face-centered cubic (FCC) crystal structure.[1][2] The high ionic conductivity of this phase is a subject of considerable research interest.[2]

2.1.3 Other Reported Phases

The Materials Project database also lists a computationally predicted orthorhombic phase of this compound with a Cmcm space group.[5][6] Another cubic phase with an F-43m space group has also been reported in the same database.[8]

This compound Monohydrate (Li₂SO₄·H₂O)

The most common form of this compound at room temperature is the monohydrate, which is hygroscopic.[1][9] It crystallizes in the monoclinic system. The crystal structure of this compound monohydrate has been a subject of study to determine the position of hydrogen bonds and the asymmetry of the sulfate group.

Data Presentation: Crystallographic Data for this compound

| Phase | Crystal System | Space Group | Lattice Parameters (Å, °) | Volume (ų) ** | Density (g/cm³) ** | Source(s) |

| α-Li₂SO₄ | Monoclinic | P2₁/a (No. 14) | a = 8.239, b = 4.954, c = 8.474, β = 107.98 | 328.9 | 2.221 | [1] |

| Monoclinic | P2₁/c (No. 14) | a = 8.20, b = 4.92, c = 8.39, β = 107.80 | 322.25 | - | [7] | |

| β-Li₂SO₄ | Cubic | F-43m (No. 216) | a = 7.07 | 353.4 | 2.07 | [1][8] |

| Li₂SO₄ (Orthorhombic) | Orthorhombic | Cmcm (No. 63) | a = 5.56, b = 8.24, c = 6.21 | 284.61 | - | [5] |

| Li₂SO₄·H₂O | Monoclinic | P2₁ | a = 5.43, b = 4.83, c = 8.14, β = 107.35 | 203.8 | 2.06 | [1][10] |

Visualization: Crystal Structure Representation

Caption: Phase transitions of this compound.

Physicochemical Properties of this compound

This compound exhibits a range of notable physical and chemical properties that are critical for its various applications.

Physical and Thermal Properties

Anhydrous this compound is a white, crystalline solid.[2] It has a high melting point and boiling point.[1][11] One of its most distinctive properties is its retrograde solubility in water, meaning its solubility decreases as the temperature increases.[1][9] This is an exothermic dissolution process.[1] The thermal conductivity and diffusivity of this compound have been studied, showing a decrease up to 640 K and an increase at higher temperatures.[12]

Electrical and Other Properties

This compound crystals are piezoelectric and pyroelectric.[1] The electrical conductivity of aqueous this compound solutions increases with temperature and concentration, reaching an optimum at around 2 M.[1] The anhydrous form is hygroscopic, readily absorbing moisture from the air to form the monohydrate.[1][9] It is insoluble in absolute ethanol, acetone, and pyridine.[1]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Molar Mass | 109.94 g/mol | - | [11][13] |

| Melting Point | 859 °C (1132 K) | Anhydrous | [1][11] |

| Boiling Point | 1377 °C (1650 K) | Anhydrous | [1] |

| Density (Anhydrous) | 2.221 g/cm³ | - | [1] |

| Density (Monohydrate) | 2.06 g/cm³ | - | [1] |

| Solubility in Water (Monohydrate) | 34.9 g/100 mL | 25 °C | [1] |

| 29.2 g/100 mL | 100 °C | [1] | |

| Magnetic Susceptibility (χ) | -40.0·10⁻⁶ cm³/mol | - | [1] |

| Phase Transition Temperature (α → β) | 575 - 578 °C | - | [1][4] |

| Phase Transition Enthalpy (α → β) | 252 J/g | - | [4] |

| Band Gap | 6.1 eV | - | [14] |

Experimental Protocols

The characterization of this compound's crystal structure and properties relies on several key experimental techniques. Below are generalized methodologies for these experiments.

Synthesis of this compound Monohydrate Crystals

This compound monohydrate crystals can be prepared by the reaction of lithium carbonate or lithium hydroxide (B78521) with sulfuric acid.[2][15] The resulting solution is then subjected to slow evaporation to yield single crystals.[16]

Protocol:

-

Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) to a stirred aqueous solution of lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH).

-

Continue stirring until the reaction ceases (e.g., no more CO₂ evolution if using lithium carbonate).

-

Filter the resulting this compound solution to remove any unreacted starting material or impurities.

-

Transfer the clear filtrate to a crystallization dish.

-

Allow the solvent to evaporate slowly at room temperature or in a controlled temperature environment.

-

Harvest the resulting crystals of Li₂SO₄·H₂O.

X-ray Diffraction (XRD) for Crystal Structure Analysis

Powder X-ray diffraction is a primary technique for identifying the crystalline phases and determining the lattice parameters of this compound.[17][18]

Protocol:

-

Sample Preparation: Finely grind the crystalline this compound sample to a homogenous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random orientation of the crystallites.[17]

-

Sample Mounting: Mount the powdered sample onto a low-background sample holder. Ensure the sample surface is flat and level with the holder's surface.[19]

-

Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (commonly Cu Kα, λ = 1.5418 Å), voltage, and current to appropriate values (e.g., 40 kV, 40 mA).[18]

-

Data Collection: Collect the diffraction pattern by scanning over a desired range of 2θ angles (e.g., 5° to 70°) with a defined step size and dwell time.[18]

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern (a plot of intensity vs. 2θ) to reference patterns in a database like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[17]

-

Lattice Parameter Refinement: Use the positions of the diffraction peaks for a known phase to refine the unit cell parameters via least-squares fitting algorithms.[17]

-

Visualization: Experimental Workflow for Synthesis and Characterization

Caption: Workflow for this compound synthesis and characterization.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to determine phase transition temperatures and enthalpies of fusion and solid-solid transitions.[3][20][21]

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-10 mg) into a DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the temperature range of interest. A heat-cool-heat cycle is often employed to remove the thermal history of the sample.[20]

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic and exothermic events, such as phase transitions, appear as peaks. The peak onset temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy change of the transition.[22]

Applications in Drug Development and Relevant Signaling Pathways

Lithium salts, including this compound, are the cornerstone treatment for bipolar disorder.[1][9] The therapeutic effects are attributed to the lithium ion (Li⁺), which modulates several intracellular signaling pathways and neurotransmitter systems.[7][23]

Mechanism of Action in Bipolar Disorder

The precise mechanism of action of lithium is not fully elucidated but is known to involve multiple interconnected pathways:[7]

-

Neurotransmitter Modulation: Lithium rebalances excitatory and inhibitory neurotransmission. It reduces excitatory neurotransmission mediated by dopamine (B1211576) and glutamate (B1630785) while enhancing inhibitory neurotransmission via GABA.[7][12] It also has complex effects on serotonin (B10506) and norepinephrine (B1679862) systems.[5][8][24]

-

Intracellular Signaling Pathways:

-

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β): This is considered a key therapeutic target of lithium. GSK-3β is involved in numerous cellular processes, and its inhibition by lithium is linked to neuroprotective effects and mood stabilization.[7][23]

-

Modulation of the Phosphoinositide Pathway: Lithium inhibits inositol (B14025) monophosphatase (IMPase) and inositol polyphosphate-1-phosphatase (IPPase), leading to a depletion of inositol. This dampens the signaling of receptors coupled to the phosphoinositide second messenger system, which can be overactive in mania.[2][23]

-

Protein Kinase C (PKC) Inhibition: Chronic lithium treatment can downregulate the activity of PKC, which is implicated in manic states.[1]

-

-

Neuroprotective and Neurotrophic Effects: Lithium has been shown to increase the levels of neuroprotective proteins like brain-derived neurotrophic factor (BDNF) and B-cell lymphoma 2 (Bcl-2), while reducing apoptosis (programmed cell death).[7][9][23]

Visualization: Lithium's Putative Signaling Pathways in Bipolar Disorder

Caption: Mechanism of action of lithium in bipolar disorder.

Conclusion

This compound is a compound with a rich and complex solid-state chemistry, characterized by distinct crystallographic phases with temperature-dependent properties. Its well-defined monoclinic structure at ambient conditions transitions to a highly conductive cubic phase at elevated temperatures, a feature that continues to drive research in materials science. The physicochemical properties of this compound, particularly its retrograde aqueous solubility and its piezoelectric and pyroelectric nature, are noteworthy. For drug development professionals, a deep understanding of the multifaceted mechanism of action of the lithium ion is crucial. Its ability to modulate a wide array of neurotransmitter systems and intracellular signaling cascades underpins its enduring role as a primary therapeutic agent for bipolar disorder. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this important inorganic compound.

References

- 1. scispace.com [scispace.com]

- 2. Insulin signaling as a therapeutic mechanism of lithium in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Isolating the Norepinephrine Pathway Comparing Lithium in Bipolar Patients to SSRIs in Depressive Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How the thermal conductivity is measured in a solid? | Coolmag [coolmag.net]

- 7. droracle.ai [droracle.ai]

- 8. The mechanisms of action of lithium. I. Effects on serotoninergic and noradrenergic systems in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Mechanisms of Lithium Action: The Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. torontech.com [torontech.com]

- 11. A new method for determining the solubility of salts in aqueous solutions at elevated temperatures [pubs.usgs.gov]

- 12. droracle.ai [droracle.ai]

- 13. fountainheadpress.com [fountainheadpress.com]

- 14. nf-itwg.org [nf-itwg.org]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound [dmishin.github.io]

- 17. benchchem.com [benchchem.com]

- 18. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 19. mcgill.ca [mcgill.ca]

- 20. s4science.at [s4science.at]

- 21. linseis.com [linseis.com]

- 22. pure.tudelft.nl [pure.tudelft.nl]

- 23. Frontiers | The immunomodulatory effect of lithium as a mechanism of action in bipolar disorder [frontiersin.org]

- 24. LITHIUM IN THE TREATMENT OF BIPOLAR DISORDER: PHARMACOLOGY AND PHARMACOGENETICS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Sulfate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium sulfate (B86663) monohydrate (Li₂SO₄·H₂O) is an inorganic salt with significant applications across various scientific and industrial fields. Its utility extends from being a key component in certain types of batteries to its use in specialty glass and ceramics. In the pharmaceutical and drug development sector, understanding the fundamental physicochemical properties of such inorganic compounds is crucial for formulation, stability studies, and as a potential component in drug delivery systems. This technical guide provides a comprehensive overview of the core physical and chemical properties of lithium sulfate monohydrate, supported by detailed experimental methodologies and data presented for clarity and comparative analysis.

Physical Properties

This compound monohydrate is a white, odorless crystalline solid.[1] Its physical characteristics are fundamental to its handling, processing, and application in various technologies. A summary of its key quantitative physical properties is presented in Table 1.

Data Presentation: Physical Properties of this compound Monohydrate

| Property | Value | Units | Experimental Method |

| Molar Mass | 127.96 | g/mol | Calculation from atomic weights |

| Appearance | White, odorless crystalline solid | - | Visual Inspection |

| Crystal System | Monoclinic | - | Single-Crystal X-ray Diffraction |

| Space Group | P2₁ | - | Single-Crystal X-ray Diffraction |

| Unit Cell Parameters | a = 5.43 Å, b = 4.81 Å, c = 8.14 Å, β = 107.35° | Å, ° | Single-Crystal X-ray Diffraction |

| Density | 2.06 | g/cm³ | Pycnometer Method |

| Decomposition Point | ~130-140 | °C | Thermogravimetric Analysis (TGA) |

| Solubility in Water | 34.9 g/100g at 25°C; 29.2 g/100g at 100°C | g/100g | Isothermal Equilibrium Method |

| Refractive Index | 1.465 | - | Refractometry |

Chemical Properties

This compound monohydrate exhibits chemical behaviors characteristic of a hydrated inorganic salt. Its stability and reactivity are critical considerations in its application.

-

Thermal Decomposition: Upon heating, this compound monohydrate loses its water of crystallization at approximately 130-140°C to form the anhydrous salt (Li₂SO₄).[1][2][3] Further heating of the anhydrous form leads to a phase transition to a cubic form at around 575°C, and it ultimately melts at 860°C.

-

Solubility: The solubility of this compound monohydrate in water is noteworthy as it exhibits retrograde solubility, meaning its solubility decreases with increasing temperature.[1][2] This is an exothermic dissolution process. It is insoluble in acetone (B3395972) and pyridine.[2][4]

-

Aqueous Solution: In aqueous solution, this compound monohydrate dissociates into lithium ions (Li⁺) and sulfate ions (SO₄²⁻). The solution is neutral.

-

Reactivity: As a stable salt, it does not possess explosive or oxidizing properties.[1] It can be used as a catalyst in certain organic reactions, such as the conversion of n-butyl bromide to 1-butene.

Experimental Protocols

The accurate determination of the physicochemical properties of this compound monohydrate relies on precise and well-defined experimental protocols. This section details the methodologies for the key experiments cited.

Solubility Determination (Isothermal Equilibrium Method)

The isothermal equilibrium method, often referred to as the shake-flask method, is a standard procedure for determining the solubility of a solid in a liquid at a constant temperature.

Protocol:

-

Sample Preparation: An excess amount of finely powdered this compound monohydrate is added to a known volume of deionized water in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The attainment of equilibrium can be verified by taking samples at different time intervals until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. Filtration through a fine-pore filter or centrifugation is used to obtain a clear, saturated solution.

-

Analysis: A precisely measured aliquot of the saturated solution is taken. The concentration of this compound is determined gravimetrically by evaporating the solvent and weighing the dry residue. Alternatively, analytical techniques such as ion chromatography or atomic absorption spectroscopy can be used to determine the concentration of lithium or sulfate ions.

Density Measurement (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a solid powder.

Protocol:

-

Mass of Empty Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed (m₁).

-

Mass of Pycnometer with Sample: A known mass of this compound monohydrate powder is added to the pycnometer, and it is weighed again (m₂). The mass of the sample is m_sample = m₂ - m₁.

-

Mass with Immersion Liquid: The pycnometer containing the sample is filled with an inert liquid of known density (ρ_liquid) in which the sample is insoluble (e.g., toluene (B28343) or hexane). Care is taken to remove all air bubbles. The pycnometer is then weighed (m₃).

-

Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, dried, and then filled with only the immersion liquid and weighed (m₄).

-

Calculation: The volume of the displaced liquid, which is equal to the volume of the solid sample, is calculated. The density of the solid (ρ_solid) is then determined using the following formula: ρ_solid = (m_sample * ρ_liquid) / ((m₄ - m₁) - (m₃ - m₂))

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

Protocol:

-

Crystal Growth: A high-quality single crystal of this compound monohydrate, typically 0.1-0.3 mm in size, is grown by slow evaporation of an aqueous solution at room temperature.

-

Data Collection: The crystal is mounted on a goniometer head and placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector. Data is typically collected at room temperature.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The structural model is then refined using a least-squares method to achieve the best fit between the observed and calculated diffraction intensities.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

TGA and DSC are used to study the thermal behavior of materials.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound monohydrate (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

-

Instrument Setup: The TGA/DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., from room temperature to 300°C).

-

Data Analysis: The TGA curve plots the mass of the sample as a function of temperature, showing a mass loss corresponding to the dehydration of the monohydrate. The DSC curve plots the heat flow to or from the sample, showing an endothermic peak associated with the energy required for dehydration.

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are used to identify the vibrational modes of the molecules within the crystal, providing information about the functional groups and crystal structure.

FTIR (Attenuated Total Reflectance - ATR) Protocol:

-

Sample Preparation: A small amount of the this compound monohydrate powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Analysis: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is collected and subtracted from the sample spectrum.

Raman Spectroscopy Protocol:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide.

-

Analysis: The sample is illuminated with a monochromatic laser (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed by a spectrometer. The Raman spectrum, which shows the vibrational modes of the sulfate ion and the water molecule, is recorded.

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of this compound monohydrate, with a focus on quantitative data and the experimental methodologies used for their determination. The structured presentation of data in tabular form and the visualization of experimental workflows and logical relationships aim to provide researchers, scientists, and drug development professionals with a clear and comprehensive resource for understanding and utilizing this important inorganic compound. The provided protocols offer a foundation for the accurate characterization of this compound monohydrate and similar crystalline materials.

References

solubility of lithium sulfate in water at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium sulfate (B86663) (Li₂SO₄) in water, with a focus on its temperature-dependent behavior. This document includes quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the solubility-temperature relationship. Lithium sulfate is an inorganic salt with significant applications in various fields, including as a component in certain psychiatric medications and as a potential electrolyte in battery technology. A thorough understanding of its aqueous solubility is crucial for its application in pharmaceutical formulations and other chemical processes.

Quantitative Solubility Data

This compound exhibits an unusual property known as retrograde solubility in water; its solubility decreases as the temperature increases. This is in contrast to most salts, whose solubility typically increases with temperature. The dissolution of this compound in water is an exothermic process, which drives this inverse solubility behavior.[1]

The following table summarizes the solubility of this compound monohydrate (Li₂SO₄·H₂O) in water at various temperatures.

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 36.2 |

| 20 | 34.8 |

| 25 | 34.9 |

| 40 | 33.5 |

| 60 | 32.3 |

| 80 | 31.5 |

| 100 | 29.2 (as anhydrous Li₂SO₄) |

Data sourced from various chemical handbooks and publicly available data. Note that at 100°C, the solubility is often reported for the anhydrous form, as the monohydrate is not stable at this temperature.[1] For the anhydrous form at 25°C, the published water solubility is 342 g/L.[2]

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound in water can be achieved through several established methods. The choice of method often depends on the desired precision, the temperature range of interest, and the available analytical instrumentation. Two common methods are the isothermal equilibration method and the polythermal method. The concentration of the dissolved this compound is often determined by gravimetric analysis of the sulfate content.

Isothermal Equilibration Method

This widely used method involves equilibrating a suspension of the solute in the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the clear supernatant is then determined analytically.

Methodology:

-

Preparation: An excess amount of this compound monohydrate is added to a known mass of deionized water in a sealed, temperature-controlled vessel. The use of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vessel is placed in a constant-temperature bath and agitated (e.g., using a magnetic stirrer or shaker) for an extended period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

Sample Collection: After equilibration, agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm pore size) to prevent the transfer of any solid particles. The temperature of the solution should be maintained during this process.

-

Analysis: The concentration of this compound in the collected sample is then determined.

Polythermal Method

The polythermal method involves determining the temperature at which a solution of a known concentration becomes saturated.

Methodology:

-

Preparation: A mixture of this compound and water of a precisely known composition is prepared in a sealed container equipped with a stirrer and a temperature sensor.

-

Heating and Cooling Cycles: The mixture is slowly heated while being stirred until all the solid this compound has dissolved.

-

Observation: The clear solution is then slowly cooled at a controlled rate. The temperature at which the first crystals of this compound appear is recorded. This temperature represents the saturation temperature for that specific concentration.

-

Repetition: This process is repeated for a series of different concentrations to generate a solubility curve.

Analytical Determination: Gravimetric Analysis of Sulfate

A common and accurate method for determining the concentration of the saturated this compound solution is the gravimetric determination of the sulfate ion (SO₄²⁻) as barium sulfate (BaSO₄).

Methodology:

-

Sample Preparation: A precisely weighed aliquot of the saturated this compound solution is diluted with deionized water. The solution is then acidified, typically with hydrochloric acid.

-

Precipitation: A solution of barium chloride (BaCl₂) is slowly added to the heated, acidified this compound solution with constant stirring. This results in the precipitation of barium sulfate, a dense, white solid with very low solubility. The BaCl₂ is added in excess to ensure the complete precipitation of the sulfate ions.

-

Digestion: The precipitate is "digested" by keeping the solution hot for a period. This process encourages the growth of larger crystals and reduces the co-precipitation of impurities.

-

Filtration and Washing: The barium sulfate precipitate is collected by filtration through ashless filter paper. The precipitate is washed with hot deionized water to remove any soluble impurities.

-

Drying and Weighing: The filter paper containing the precipitate is transferred to a crucible of known weight. The crucible is heated to a high temperature (ignited) to burn off the filter paper and dry the precipitate to a constant weight.

-

Calculation: From the final weight of the barium sulfate, the amount of sulfate in the original sample can be calculated. This, in turn, allows for the determination of the initial concentration of this compound in the saturated solution.

Visualization of Temperature-Solubility Relationship

The following diagram illustrates the inverse relationship between the temperature of the water and the solubility of this compound. This visualization is crucial for understanding the retrograde solubility behavior of this compound.

Caption: Logical relationship of temperature and solubility of Li₂SO₄.

The diagram above illustrates that as the temperature of the system increases, it acts as a stress on the exothermic dissolution process of this compound. According to Le Chatelier's principle, the equilibrium will shift to counteract this change, favoring the reverse reaction (crystallization) and thus decreasing the overall solubility of this compound.

References

Unraveling the Theoretical Crystal Structure of Lithium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical crystal structure of lithium sulfate (B86663) (Li₂SO₄), a compound of significant interest in various scientific fields, including pharmaceuticals and materials science. This document provides a comprehensive overview of its crystallographic phases, the experimental techniques employed for their characterization, and the computational methods used for theoretical predictions.

Introduction to the Crystal Structure of Lithium Sulfate

This compound is known to exist in several crystalline forms, with the most common being the monoclinic β-phase at ambient temperature and a face-centered cubic (FCC) α-phase at elevated temperatures. The transition between these phases, along with the existence of other polymorphs, is crucial for understanding the material's physical and chemical properties.

Crystallographic Data of this compound Phases

The crystallographic parameters of the known phases of this compound are summarized below for easy comparison. These values have been determined through various experimental and computational studies.

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Ref. |

| β-Li₂SO₄ (anhydrous) | Monoclinic | P2₁/c (No. 14) | 8.20 | 4.92 | 8.39 | 90 | 107.80 | 90 | 322.25 | [1] |

| α-Li₂SO₄ (anhydrous) | Cubic | F4̅3m (No. 216) | 7.71 | 7.71 | 7.71 | 90 | 90 | 90 | 458.46 | [2] |

| Orthorhombic Li₂SO₄ | Orthorhombic | Cmcm (No. 63) | 5.56 | 8.24 | 6.21 | 90 | 90 | 90 | 284.61 | [3] |

| Li₂SO₄·H₂O (monohydrate) | Monoclinic | P2₁ (No. 4) | 5.450 | 4.872 | 8.164 | 90 | 107.31 | 90 | 207.3 | [4] |

Atomic Coordinates for β-Li₂SO₄ (Monoclinic, P2₁/c)

| Atom | Wyckoff | x | y | z |

| Li1 | 4e | 0.9385 | 0.9253 | 0.1289 |

| Li2 | 4e | 0.6983 | 0.9298 | 0.4088 |

| S1 | 4e | 0.4194 | 0.7516 | 0.1802 |

| O1 | 4e | 0.8281 | 0.7381 | 0.3552 |

| O2 | 4e | 0.5833 | 0.8142 | 0.1501 |

| O3 | 4e | 0.3341 | 0.5401 | 0.1017 |

| O4 | 4e | 0.3541 | 0.9192 | 0.2831 |

Source: Materials Project[1]

Atomic Coordinates for α-Li₂SO₄ (Cubic, F4̅3m)

| Atom | Wyckoff | x | y | z |

| S | 4a | 0 | 0 | 0 |

| Li | 4c | 0.25 | 0.25 | 0.25 |

| Li | 4d | 0.75 | 0.75 | 0.75 |

| O | 16e | 0.1107 | 0.1107 | 0.1107 |

Source: Materials Project[2]

Experimental Determination of Crystal Structure

The determination of the crystal structure of this compound relies on diffraction techniques, primarily X-ray and neutron diffraction.

Single-Crystal X-ray Diffraction

This technique provides the most accurate determination of crystal structures. A typical experimental protocol involves:

-

Crystal Growth: Single crystals of anhydrous this compound can be grown from a melt, while the monohydrate form is typically obtained by slow evaporation from an aqueous solution.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature. Diffraction data are collected over a wide range of angles.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson synthesis and refined using least-squares methods.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful tool for phase identification and for studying phase transitions at different temperatures.

-

Sample Preparation: A polycrystalline sample is finely ground to ensure random orientation of the crystallites.

-

Data Collection: The powder sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ). For high-temperature studies, the sample is mounted in a furnace with a controlled atmosphere (e.g., inert gas) and heating rate.

-

Rietveld Refinement: The entire diffraction pattern is modeled using a theoretical profile, and the structural parameters (lattice parameters, atomic positions, etc.) are refined to achieve the best fit to the experimental data. This method is particularly useful for analyzing multiphase samples and determining quantitative phase fractions.

Neutron Diffraction

Neutron diffraction is complementary to X-ray diffraction and is particularly advantageous for locating light atoms like lithium and for distinguishing between elements with similar atomic numbers. The experimental protocol is similar to that of X-ray diffraction, but a neutron source is used instead.

Computational Prediction of Crystal Structure

Theoretical calculations play a crucial role in predicting and understanding the crystal structure of materials. Ab initio methods, particularly Density Functional Theory (DFT), are widely used for this purpose.

Density Functional Theory (DFT) Calculations

DFT calculations can predict the stable crystal structures, lattice parameters, and atomic positions of this compound. A typical workflow involves:

-

Structure Prediction: Initial candidate structures are generated using methods like random searching or evolutionary algorithms.

-

Geometry Optimization: The lattice parameters and atomic positions of the candidate structures are optimized to minimize the total energy of the system. This is typically done using a specific exchange-correlation functional (e.g., PBE) and a basis set (e.g., plane-wave basis set).

-

Property Calculation: Once the optimized structure is obtained, various properties such as electronic band structure, density of states, and vibrational frequencies can be calculated.

A common choice for the exchange-correlation functional in DFT calculations for ionic solids like this compound is the Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA). The choice of basis set, such as the 6-311++G(d,p) basis set, is crucial for obtaining accurate results.

Visualizations

The following diagrams illustrate key relationships and workflows in the study of the theoretical crystal structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. On the dissolution of this compound in water: anion photoelectron spectroscopy and density functional theory calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

Determining the Lattice Parameters of Lithium Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of lattice parameters for lithium sulfate (B86663) (Li₂SO₄), a compound of interest in various scientific fields. This document outlines the crystallographic data for its different phases and presents a detailed experimental protocol for the accurate determination of its lattice parameters using powder X-ray diffraction (XRD) coupled with Rietveld refinement.

Core Data Presentation: Lattice Parameters of Lithium Sulfate

This compound is known to exist in several crystalline forms, with the most common being the monoclinic (β) phase at ambient temperature and a face-centered cubic (α) phase at high temperatures. An orthorhombic phase has also been reported. The lattice parameters for these phases are summarized in the table below.

| Crystal System | Phase | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Space Group | Conditions |

| Monoclinic | β-Li₂SO₄ | 8.239 | 4.954 | 8.474 | 90 | 107.98 | 90 | 328.9 | P2₁/a (14) | Standard Temperature and Pressure[1] |

| Monoclinic | β-Li₂SO₄ | 8.20 | 4.92 | 8.39 | 90 | 107.80 | 90 | 322.25 | P2₁/c (14) | Not Specified[2] |

| Cubic | α-Li₂SO₄ | 7.07 | 7.07 | 7.07 | 90 | 90 | 90 | 353.4 | F-43m (216) | Above 575 °C[1] |

| Orthorhombic | - | 5.56 | 8.24 | 6.21 | 90 | 90 | 90 | 284.61 | Cmcm (63) | Not Specified[3] |

Experimental Protocol: Determination of Lattice Parameters via Powder X-ray Diffraction and Rietveld Refinement

The precise determination of the lattice parameters of this compound is crucial for understanding its structural properties and behavior. Powder X-ray Diffraction (XRD) is a powerful, non-destructive technique for this purpose. The following protocol outlines the key steps for obtaining high-quality diffraction data and refining the crystal structure using the Rietveld method.

Sample Preparation

-

Purity: Ensure the this compound sample is of high purity to avoid diffraction peaks from impurities that could complicate the analysis.

-

Grinding: The sample should be finely ground to a uniform particle size (typically <10 µm) to ensure a random orientation of the crystallites. This is critical for obtaining accurate intensity data for all diffraction planes. An agate mortar and pestle are commonly used for this purpose.

-

Sample Holder: The powdered sample is then carefully packed into a sample holder. The surface of the powder should be flat and level with the surface of the holder to minimize errors in peak positions due to sample displacement.

X-ray Diffraction Data Collection

-

Instrumentation: A modern powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.5406 Å) is required. The instrument should be well-calibrated using a standard reference material (e.g., silicon, NIST SRM 640).

-

Goniometer Setup: The diffractometer operates on the Bragg-Brentano geometry, where the sample rotates at an angle θ and the detector at an angle 2θ.

-

Scan Parameters:

-

2θ Range: A wide angular range should be scanned to collect a sufficient number of diffraction peaks for a reliable refinement. A typical range is 10° to 120° in 2θ.

-

Step Size: A small step size (e.g., 0.01-0.02° 2θ) is necessary to accurately define the peak profiles.

-

Dwell Time: A sufficiently long counting time per step (e.g., 1-10 seconds) is needed to ensure good signal-to-noise ratio in the diffraction pattern.

-

Rietveld Refinement

Rietveld refinement is a powerful method for refining a theoretical crystal structure model against the experimental powder diffraction data.[4][5][6] This is performed using specialized software (e.g., GSAS-II, FullProf, TOPAS).

-

Initial Model: The refinement process starts with an initial structural model for this compound. This includes the space group, approximate lattice parameters, and atomic positions obtained from crystallographic databases.

-

Refinement Steps: The refinement is an iterative process where various parameters are adjusted to minimize the difference between the calculated and observed diffraction patterns. The typical order of refinement is as follows:

-

Scale Factor and Background: The overall intensity scale and the background of the diffraction pattern are refined first. The background is often modeled using a polynomial function.

-

Lattice Parameters: The unit cell dimensions (a, b, c, α, β, γ) are refined to match the observed peak positions.

-

Peak Profile Parameters: Parameters that describe the shape of the diffraction peaks (e.g., Gaussian and Lorentzian contributions, which are influenced by instrumental broadening and sample effects like crystallite size and strain) are refined.

-

Atomic Coordinates and Isotropic Displacement Parameters: The fractional coordinates (x, y, z) of each atom in the asymmetric unit and their isotropic displacement parameters (which account for thermal vibrations) are refined to improve the agreement between the calculated and observed peak intensities.

-

-

Goodness-of-Fit: The quality of the Rietveld refinement is assessed by various figures of merit, such as the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit (χ² = (Rwp/Rexp)²). A good refinement will have a χ² value close to 1.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the lattice parameters of this compound using powder X-ray diffraction and Rietveld refinement.

Caption: Experimental workflow for determining the lattice parameters of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 5. MyScope [myscope.training]

- 6. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pyroelectric and Piezoelectric Properties of Lithium Sulfate (B86663) Monohydrate

Introduction

Lithium sulfate monohydrate (Li₂SO₄·H₂O), hereafter referred to as LSMH, is a crystalline inorganic salt notable for its prominent pyroelectric and piezoelectric properties. These characteristics stem from its crystal structure. LSMH crystallizes in the monoclinic system, belonging to the polar point group 2 (C₂).[1] The non-centrosymmetric nature of this crystal lattice is the fundamental origin of its ability to generate an electrical potential in response to changes in temperature (pyroelectricity) or the application of mechanical stress (piezoelectricity).

The crystal structure consists of a polar arrangement of LiO₄, LiO₃(H₂O), and SO₄ tetrahedra.[1] This inherent asymmetry in the unit cell leads to a net dipole moment, making LSMH a subject of significant interest for applications in sensors, transducers, and non-destructive testing.[2] This guide provides a detailed examination of the piezoelectric and pyroelectric properties of LSMH, including quantitative data, experimental methodologies for their measurement, and a visualization of the underlying physical relationships.

Piezoelectric Properties

Piezoelectricity is the generation of an electric charge in response to applied mechanical stress.[3] In LSMH, this effect is pronounced, particularly along its polar axis. The material's piezoelectric nature also makes it an efficient receiver of sound waves, leading to its use in ultrasound applications, although its water solubility presents a practical challenge.[2]

Quantitative Piezoelectric Data

The piezoelectric response of a material is quantified by its piezoelectric coefficients (dᵢⱼ). For LSMH, the coefficient d₂₂ is particularly significant as it aligns with the two-fold symmetry axis (the polar axis).

| Coefficient | Value (pC/N) | Measurement Axis | Reference |

| d₂₂ | 49 | Parallel to the polar b-axis | [1] |

Experimental Protocol: Resonance Method for Piezoelectric Characterization

The piezoelectric coefficients of a crystal like LSMH can be determined using the resonance method, which involves measuring the crystal's electrical impedance as a function of frequency.

Methodology:

-

Sample Preparation: A single crystal of LSMH is precisely cut to a specific geometry (e.g., a thin plate or bar) with its faces oriented correctly relative to the crystallographic axes. The faces perpendicular to the desired measurement axis are coated with a conductive material (e.g., silver paint or sputtered gold) to serve as electrodes.

-

Experimental Setup: The prepared crystal is placed in a sample holder and connected to an impedance analyzer or a setup consisting of a frequency-sweeping function generator and a data acquisition system to measure the voltage across and current through the sample.[4]

-

Measurement Procedure: An AC voltage with a sweeping frequency is applied to the sample's electrodes.[4][5] The system records the amplitude of the electrical impedance as a function of the applied frequency.

-

Data Analysis: The frequency at which the impedance is minimal is the series resonance frequency (fₛ), and the frequency at which it is maximal is the parallel resonance frequency (fₚ).

-

Calculation: These resonance frequencies are used to calculate the electromechanical coupling factor (k), elastic compliance (s), and ultimately the piezoelectric coefficient (d). The specific formulas depend on the sample's geometry and mode of vibration.

Pyroelectric Properties

Pyroelectricity is the property of certain polar crystals to generate a temporary voltage when they are heated or cooled.[6] As a linear pyroelectric, LSMH exhibits a spontaneous polarization that changes with temperature, giving rise to this effect.[7]

The total pyroelectric effect at constant stress (γ^σ) is a combination of the primary effect and the secondary effect. The primary effect is the change in polarization in a clamped crystal (constant strain), while the secondary effect is an additional contribution from the crystal's thermal expansion acting via the piezoelectric effect.[7]

Quantitative Pyroelectric Data

The pyroelectric coefficient of LSMH is highly dependent on temperature. Notably, it changes sign at approximately 106 K (-167 °C).[1] Below this temperature, the coefficient is positive, and above it, the coefficient is negative, passing through a broad extremum around 50 K.[1]

| Property | Value | Conditions | Reference |

| Pyroelectric Coefficient (γ) | Changes sign at 106 K | Measured along the polar Y-axis | [1] |

| Spontaneous Polarization (Psy) | Variation caused by acoustic and optical lattice vibrations | Along the Y-axis | [7] |

| Anomalous Polarization | Emergence of Psx and Psz components below 110 K | Reduces crystal symmetry from monoclinic to triclinic | [7] |

The temperature dependence in the range of 1.5-300 K can be accurately described by a combination of Debye and Einstein functions, which reflects the contributions of both collective acoustic lattice vibrations and specific optical vibration modes.[7] The modes at 103 cm⁻¹, 186 cm⁻¹, and 769 cm⁻¹ are associated with hydrogen bond vibrations, translational vibrations of water molecules, and rotational vibrations of water molecules, respectively.[7]

Experimental Protocol: Byer-Roundy Method for Pyroelectric Characterization

The Byer-Roundy method is a common dynamic technique used to measure the pyroelectric coefficient. It involves subjecting the sample to a controlled, time-varying temperature profile and measuring the resulting pyroelectric current.[8]

Methodology:

-

Sample Preparation: A thin slice of the LSMH crystal is cut perpendicular to the polar axis (b-axis). The two opposing faces are coated with electrodes.

-

Experimental Setup: The sample is mounted in a temperature-controlled chamber, often on a thermoelectric (Peltier) device for precise heating and cooling. The electrodes are connected to a sensitive electrometer to measure small currents.

-

Measurement Procedure: The temperature of the sample is modulated with a periodic, typically triangular, waveform.[8] This ensures a constant rate of temperature change (dT/dt) during the heating and cooling ramps. The pyroelectric current (I) generated by the sample is continuously recorded by the electrometer.

-

Data Analysis and Calculation: The pyroelectric coefficient (p or γ) is calculated from the steady-state current measured during the linear temperature ramps using the formula:

-

p = I / (A * (dT/dt))

-

where I is the pyroelectric current, A is the electrode area, and dT/dt is the rate of temperature change.

-

References

An In-depth Technical Guide to the Exothermic Dissolution of Lithium Sulfate in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles, experimental protocols, and key data associated with the exothermic dissolution of lithium sulfate (B86663) (Li₂SO₄) in water. This phenomenon, characterized by the release of heat upon dissolution and a corresponding decrease in solubility with increasing temperature, holds significant implications for various scientific and industrial applications, including materials science and pharmaceutical formulation.

Thermodynamic Principles

The dissolution of an ionic compound like lithium sulfate in water is governed by a balance between two key energetic factors: the lattice energy of the solid crystal and the hydration energy of the constituent ions.

-

Lattice Energy: This is the energy required to break apart one mole of the ionic solid into its gaseous ions. It is an endothermic process (ΔH > 0).

-

Hydration Energy: This is the energy released when one mole of gaseous ions is hydrated by water molecules. It is an exothermic process (ΔH < 0).

The overall enthalpy of solution (ΔH°soln) is the sum of the lattice energy and the hydration energy.

ΔH°soln = Lattice Energy + Hydration Energy

For this compound, the magnitude of the exothermic hydration energy of the lithium (Li⁺) and sulfate (SO₄²⁻) ions is greater than the endothermic lattice energy required to break the Li₂SO₄ crystal lattice. This results in a net release of energy, making the dissolution process exothermic (ΔH°soln < 0).[1] This exothermic nature is responsible for the unusual retrograde solubility of this compound, where its solubility in water decreases as the temperature increases.[2] This behavior is in contrast to most salts, whose solubility typically increases with temperature.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the dissolution of anhydrous this compound and its monohydrate in water at standard conditions (298.15 K and 1 atm).

Table 1: Enthalpy of Solution for this compound

| Compound | Enthalpy of Solution (ΔH°soln) at Infinite Dilution |

| Anhydrous this compound (Li₂SO₄) | -30.502 ± 0.170 kJ/mol |

| This compound Monohydrate (Li₂SO₄·H₂O) | -17.899 ± 0.152 kJ/mol |

(Source: Journal of Chemical Thermodynamics)

Table 2: Standard Thermodynamic Properties for the Dissolution of Anhydrous this compound

| Thermodynamic Parameter | Symbol | Value |

| Standard Enthalpy of Solution | ΔH°soln | -30.5 kJ/mol |

| Standard Gibbs Free Energy of Dissolution | ΔG°soln | -9.5 kJ/mol |

| Standard Entropy of Dissolution | ΔS°soln | -70.4 J/(mol·K) |

(Values calculated from standard formation data)

The negative Gibbs free energy of dissolution indicates that the process is spontaneous at standard conditions. The negative entropy change is noteworthy and suggests a decrease in the overall disorder of the system. This is attributed to the strong ordering of water molecules around the small, highly charged Li⁺ ions and the SO₄²⁻ ions, which outweighs the increase in disorder from the dissolution of the solid lattice.

Table 3: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 36.2 |

| 20 | 34.8 |

| 40 | 33.5 |

| 60 | 32.3 |

| 80 | 31.5 |

| 100 | 29.2 |

(Source: Sigma-Aldrich)

Experimental Protocol: Calorimetric Determination of the Heat of Dissolution

This section provides a detailed methodology for determining the enthalpy of solution of anhydrous this compound using a simple and effective coffee-cup calorimeter.

3.1. Materials and Apparatus

-

Anhydrous this compound (Li₂SO₄), analytical grade

-

Distilled or deionized water

-

Coffee-cup calorimeter (two nested polystyrene cups with a lid)

-

Digital thermometer (accurate to ±0.1 °C)

-

Magnetic stirrer and stir bar

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder (100 mL)

-

Spatula

-

Weighing paper

3.2. Experimental Procedure

-

Calorimeter Assembly: Nest two clean, dry polystyrene cups together to create the calorimeter. Place a magnetic stir bar inside the inner cup.

-

Water Measurement: Accurately measure 100.0 mL of distilled water using a graduated cylinder and pour it into the inner cup of the calorimeter.

-

Initial Temperature Measurement: Place the lid on the calorimeter, ensuring the thermometer is immersed in the water but not touching the bottom or sides of the cup. Allow the system to equilibrate for a few minutes while gently stirring. Record the stable initial temperature (Tinitial) of the water to the nearest 0.1 °C.

-

Sample Preparation: On an analytical balance, accurately weigh approximately 5.0 g of anhydrous this compound onto a piece of weighing paper. Record the exact mass (msalt).

-

Dissolution: Remove the calorimeter lid, quickly and carefully add the weighed this compound to the water. Immediately replace the lid.

-

Temperature Monitoring: Begin stirring the solution at a moderate, constant rate. Record the temperature at regular intervals (e.g., every 15 seconds) until the temperature reaches a maximum and then starts to decrease. Continue recording for a few more minutes to establish a cooling curve.

-

Final Temperature Determination: Plot the temperature as a function of time. Extrapolate the cooling portion of the curve back to the time of mixing to determine the maximum temperature (Tfinal) that would have been reached if the dissolution were instantaneous. This corrects for any heat loss to the surroundings.

-

Repeat: Repeat the experiment at least two more times for reproducibility.

3.3. Data Analysis and Calculations

-

Heat absorbed by the solution (qsoln):

-

qsoln = msoln × csoln × ΔT

-

where:

-

msoln is the total mass of the solution (mass of water + mass of salt). Assume the density of water is 1.00 g/mL.

-

csoln is the specific heat capacity of the solution. Assume it is the same as that of pure water (4.184 J/g·°C).

-

ΔT = Tfinal - Tinitial

-

-

-

Heat released by the dissolution (qdiss):

-

qdiss = -qsoln

-

-